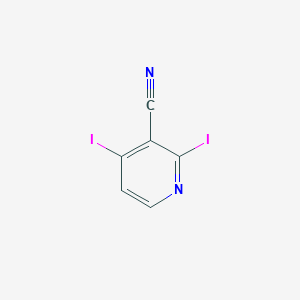

3-CYANO-2,4-DIIODOPYRIDINE

描述

Significance of Polyhalogenated and Cyano-Pyridines in Organic Chemistry Research

Polyhalogenated and cyano-substituted pyridines are highly valued building blocks in organic synthesis. The presence of multiple halogen atoms, particularly iodine, provides several reactive sites for functionalization, primarily through cross-coupling reactions. rsc.org This allows for the construction of complex molecular architectures. The strong electron-withdrawing nature of both cyano groups and halogens makes the pyridine (B92270) ring susceptible to nucleophilic substitution reactions, a feature that is extensively exploited in the synthesis of highly substituted pyridines. researchgate.netresearchgate.net

These compounds are integral to the development of:

Pharmaceuticals: The pyridine nucleus is a key component in numerous drugs. ekb.egjubilantingrevia.com Halogen and cyano substituents can enhance biological activity or serve as handles for further molecular elaboration. ekb.eg For instance, 3-cyano-2-pyridone derivatives have shown a range of pharmacological activities, including anticancer and antimicrobial effects. ekb.egresearchgate.net

Agrochemicals: Many herbicides, pesticides, and insecticides are based on pyridine frameworks. jubilantingrevia.comvivanacl.com

Functional Materials: The unique electronic and photophysical properties of functionalized pyridines make them suitable for applications in materials science, such as in the creation of covalent triazine frameworks (CTFs) and luminescent materials. acs.org

The strategic placement of cyano and iodo groups, as seen in 3-Cyano-2,4-diiodopyridine, creates a molecule with distinct reactivity at different positions, offering chemists precise control over synthetic transformations.

Overview of Dihalogenated Pyridine Frameworks in Synthetic Methodologies

Dihalogenated pyridines are versatile intermediates in synthetic organic chemistry. The differential reactivity of various halogens (F, Cl, Br, I) allows for selective, sequential reactions. rsc.orgossila.com Iodine, being the most reactive of the common halogens in many cross-coupling reactions, is often targeted first.

Key synthetic methodologies involving dihalogenated pyridines include:

Cross-Coupling Reactions: Suzuki-Miyaura, Sonogashira, and Stille couplings are routinely used to form new carbon-carbon bonds at the halogenated positions. ossila.comacs.org This enables the introduction of a wide variety of substituents, including aryl, alkynyl, and alkyl groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the halogenated pyridine ring facilitates the displacement of halide ions by nucleophiles like amines, alkoxides, and thiols. researchgate.netrsc.org

Directed Metalation: The presence of a directing group, such as a cyano group, can guide the deprotonation of a specific C-H bond on the pyridine ring, allowing for subsequent functionalization, often with an electrophile like iodine. acs.orgcore.ac.uk

For example, the synthesis of 2-chloro-4-cyano-3-iodopyridine was achieved by the directed deprotonation of 2-chloro-4-cyanopyridine (B57802) followed by iodination. acs.org This highlights how existing substituents can control the introduction of further functionality onto the pyridine ring.

Research Context for this compound within Advanced Heterocyclic Systems

This compound is a specialized chemical reagent primarily utilized in fundamental chemical physics research. Its synthesis was first reported as part of a study into the reactivity of aromatic biradicals. rsc.org The compound serves as a precursor for generating highly reactive, short-lived species in the gas phase for mass spectrometry experiments.

Specifically, this compound has been used to generate the 3-cyano-2,4-didehydropyridinium cation, a type of biradical, through collisional activation in a mass spectrometer. montclair.edu The iodine atoms act as leaving groups upon energy input, creating radical sites on the pyridine ring. By studying the subsequent reactions of this biradical with various reagents, researchers can gain insight into fundamental chemical principles, such as substituent effects on radical reactivity and reaction dynamics. rsc.orgmontclair.edu The cyano group, being a strong π-electron-withdrawing group, significantly influences the electronic structure and reactivity of these transient species. montclair.edu

The synthesis of this compound itself involves the iodination of a cyanopyridine precursor. scispace.com While detailed synthetic procedures are often found in the supporting information of research articles, the general approach involves directed ortho-metalation or similar strategies to introduce the iodine atoms at specific positions. core.ac.ukscispace.com

Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂I₂N₂ | scispace.com |

| Molecular Weight | 355.90 g/mol | Calculated |

| Appearance | Solid | scispace.com |

| Melting Point | 200.0-201.0 ºC | scispace.com |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.09 (d, J = 5.0 Hz, 1H), 7.85 (d, J = 5.3 Hz, 1H) | scispace.com |

| ¹³C NMR (100 MHz, CDCl₃) | δ 151.6, 133.1, 127.1, 120.9, 119.0, 110.5 | scispace.com |

| HRMS (m/z) | [M+H]⁺ calculated for C₆H₂I₂N₂: 356.8386; found: 356.8392 | scispace.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-diiodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2I2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCJBCHICXNSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479399 | |

| Record name | 2,4-Diiodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827616-54-6 | |

| Record name | 2,4-Diiodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 3 Cyano 2,4 Diiodopyridine and Analogues

Direct Synthetic Routes to 3-CYANO-2,4-DIIODOPYRIDINE

Direct synthesis aims to construct the this compound molecule in a limited number of steps from either acyclic precursors or by modifying a pre-existing pyridine (B92270) ring.

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic substitution is a fundamental class of reactions where an electron-rich nucleophile replaces a functional group on an electron-deficient substrate. wikipedia.org In the context of pyridine chemistry, nucleophilic aromatic substitution (SNAr) is a common pathway for introducing substituents onto the ring, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present.

The synthesis of polysubstituted pyridines, including cyanopyridines, can be achieved via SNAr reactions. For instance, the synthesis of 3-cyano-2-fluoropyridines has been accomplished through the nucleophilic substitution of a leaving group at the 2-position using reagents like KF or Bu4NF in polar aprotic solvents. researchgate.net In these reactions, leaving groups such as bromide, chloride, or more effective moieties like a methanesulfonyl or tetrahydrothiophenium fragment are displaced by the fluoride (B91410) nucleophile. researchgate.net

A similar strategy could be envisioned for the synthesis of this compound. A potential precursor, such as a pyridine ring with a cyano group at the 3-position and excellent leaving groups (e.g., chloro, bromo, or triflate) at the 2- and 4-positions, could be treated with an iodide source like sodium iodide or potassium iodide. The cyano group would activate the ring towards nucleophilic attack, facilitating the displacement of the leaving groups by the iodide nucleophile to yield the target compound. The direct reaction of 2- and 4-cyanopyridines with lithium amides to displace the cyanide group is also a known transformation, highlighting the utility of the cyano group as a leaving group in certain contexts. researchgate.net

Cyclization Approaches to the this compound Core

Cyclization reactions provide a powerful method for constructing the pyridine ring from acyclic precursors. These methods often involve the condensation of smaller molecular fragments to build the heterocyclic core. The synthesis of various 3-cyano-2-pyridone derivatives, which are precursors to cyanopyridines, has been well-documented.

One common approach involves the reaction of β-dicarbonyl compounds with cyanoacetamide derivatives. mdpi.com For example, N-alkyl-3-cyano-2-pyridones can be prepared by reacting N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like potassium hydroxide. mdpi.com A multi-component reaction strategy is also frequently employed, where an aromatic aldehyde, malononitrile, and an active methylene (B1212753) compound are condensed in the presence of a catalyst like piperidine (B6355638) to form highly substituted pyridines. nih.gov

To synthesize the this compound core via cyclization, precursors containing iodine would be required. A hypothetical route could involve the condensation of an iodinated dicarbonyl compound with cyanoacetamide or a related species. Another possibility is the cyclization of a precursor already containing the requisite cyano and iodo functionalities. For instance, piperidinium (B107235) 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiolates are formed from the condensation of 1,3-dicarbonyl compounds, an aldehyde, and cyanothioacetamide. osi.lv Adapting such a reaction with iodinated starting materials could potentially lead to the formation of the diiodinated pyridine ring.

Precursor-Based Synthesis of this compound

This approach focuses on the stepwise modification of a pyridine derivative that already possesses some of the required functional groups.

Synthesis from Related Cyano-Iodopyridine Intermediates

A logical precursor-based strategy involves starting with a simpler, commercially available or easily synthesized pyridine derivative and introducing the remaining functional groups sequentially. For example, one could start with 3-cyanopyridine (B1664610) and introduce the two iodine atoms. Direct iodination of pyridine rings can be challenging, but various methods exist for halogenation.

Alternatively, a more controlled approach would begin with a mono-iodinated cyanopyridine, such as 3-cyano-2-iodopyridine or 3-cyano-4-iodopyridine, and introduce the second iodine atom. This often requires activation of the specific carbon atom where the second iodine is to be introduced. Another route could involve starting with a diiodopyridine, such as 2,4-diiodopyridine, and introducing the cyano group at the 3-position. The introduction of a cyano group can be achieved through methods like the Rosenmund–von Braun reaction (using CuCN on an aryl halide) or via a Sandmeyer-type reaction on an aminodiiodopyridine precursor.

The synthesis of related halopyridines often employs diazotization of an aminopyridine followed by reaction with a halide source. For example, 3,5-dibromo-4-iodopyridine (B1430625) can be synthesized from 3,5-dibromo-4-aminopyridine via diazotization. google.com A similar pathway could be envisioned where 2,4-diiodo-3-aminopyridine is converted to the target molecule.

Ortho-Directed Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective tool for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a "directed metalation group" (DMG) which coordinates to an organolithium base (like n-butyllithium or LDA), directing the deprotonation of the adjacent ortho position. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can be trapped with various electrophiles, including iodine (I₂), to introduce a substituent with high precision. researchgate.net

Both cyano and halo groups can act as DMGs, although they are generally weaker than groups like amides or methoxy (B1213986) groups. A plausible synthetic route to this compound using DoM could involve several scenarios:

Starting with 3-cyano-2-iodopyridine: The iodo group at the 2-position could direct metalation to the 3-position, but the existing cyano group would block this. A more likely scenario is that the cyano group directs metalation to the 4-position. Subsequent quenching with iodine would yield the target compound.

Starting with 3-cyano-4-iodopyridine: The cyano group could direct metalation to the 2- or 4-position. Since the 4-position is occupied by iodine, metalation would likely occur at the 2-position. Trapping the resulting lithiated species with an iodine source would furnish this compound.

Starting with 3-cyanopyridine: A first DoM reaction directed by the cyano group could introduce an iodine atom at the 4-position. A second DoM, now potentially influenced by both the cyano and the new iodo group, could introduce the second iodine at the 2-position.

The table below summarizes the relative strengths of common directing groups in DoM reactions.

| Directing Group Strength | Examples |

| Strong | -CONR₂, -SO₂NR₂, -O-CONR₂ |

| Moderate | -OCH₃, -CH₂NR₂ |

| Weak | -F, -Cl, -Br, -I, -CF₃ |

This table provides a generalized hierarchy of directing group ability in ortho-metalation reactions.

Preparation of Related Diodopyridine Systems for Comparative Study

The synthesis of other diiodopyridine or mixed dihalopyridine systems provides valuable context for the potential challenges and methodologies applicable to synthesizing this compound. A well-documented example is the synthesis of 3,5-dibromo-4-iodopyridine from 4-aminopyridine (B3432731). google.comgoogle.com This multi-step process illustrates several key transformations in pyridine chemistry.

The synthesis proceeds as follows:

Bromination: 4-aminopyridine is first treated with a brominating agent, such as N-bromosuccinimide (NBS), to install bromine atoms at the 3- and 5-positions, yielding 3,5-dibromo-4-aminopyridine.

Diazotization: The amino group of 3,5-dibromo-4-aminopyridine is then converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium.

Iodination: The diazonium salt is subsequently treated with an iodide source, such as potassium iodide, to replace the diazonium group with iodine, affording the final product, 3,5-dibromo-4-iodopyridine. google.com

The table below outlines the key steps and reported yields for this comparative synthesis.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 4-Aminopyridine | N-Bromosuccinimide (NBS) | 3,5-Dibromo-4-aminopyridine | ~90% google.com |

| 2 & 3 | 3,5-Dibromo-4-aminopyridine | NaNO₂, H₂SO₄, then KI/CuI | 3,5-Dibromo-4-iodopyridine | 65-83% google.com |

This table summarizes the synthetic sequence for a related dihalopyridine, providing a comparative framework for potential routes to diiodinated pyridines.

This type of sequence—halogenation, amination/nitration followed by reduction, diazotization, and finally Sandmeyer-type substitution—represents a classic and versatile approach in pyridine chemistry that could be adapted for the synthesis of this compound from a suitable amino-iodopyridine precursor.

Regioselective Synthesis and Isomer Formation of Iodocyanopyridines

The synthesis of specifically substituted iodocyanopyridines, such as this compound, is a nuanced process governed by the directing effects of the existing substituents on the pyridine ring and the choice of iodinating agents and reaction conditions. The electron-withdrawing nature of the cyano group and the inherent reactivity of the pyridine ring influence the position of incoming iodo groups, often leading to a mixture of isomers.

The direct iodination of 3-cyanopyridine presents a challenge in achieving high regioselectivity for the 2,4-diiodo substitution pattern. Generally, electrophilic substitution on a pyridine ring is disfavored at the C-2, C-4, and C-6 positions due to the electron-deficient nature of the ring, which is further exacerbated by the presence of an electron-withdrawing cyano group at the C-3 position. However, halogenation of pyridines can proceed under various conditions, and the regiochemical outcome is highly dependent on the specific methodology employed.

One potential approach to the synthesis of diiodinated 3-cyanopyridines involves direct C-H iodination. Research into the direct C-H iodination of pyridines has indicated that iodination tends to occur at the C-3 and C-5 positions. This preference is attributed to the electronic properties of the pyridine ring.

In the context of 3-cyanopyridine, the C-5 position is electronically favored for electrophilic attack. The C-2, C-4, and C-6 positions are deactivated by both the ring nitrogen and the C-3 cyano group. To achieve iodination at the C-2 and C-4 positions, alternative synthetic strategies are often necessary. These can include the use of pre-functionalized starting materials where iodo groups are introduced via other transformations, such as Sandmeyer-type reactions on aminopyridines or halogen exchange reactions.

The formation of various isomers is a key consideration in the synthesis of diiodocyanopyridines. Depending on the reaction pathway, several diiodo-3-cyanopyridine isomers could potentially be formed. The relative yields of these isomers are dictated by the kinetic and thermodynamic stability of the intermediates and products.

For instance, a hypothetical direct di-iodination of 3-cyanopyridine might be expected to yield a mixture of isomers. The table below illustrates the possible diiodinated isomers of 3-cyanopyridine.

| Isomer Name | Iodo Group Positions | Expected Relative Abundance (Hypothetical) |

|---|---|---|

| 2,4-diiodo-3-cyanopyridine | 2, 4 | Variable |

| 2,5-diiodo-3-cyanopyridine | 2, 5 | Variable |

| 2,6-diiodo-3-cyanopyridine | 2, 6 | Variable |

| 4,5-diiodo-3-cyanopyridine | 4, 5 | Variable |

| 4,6-diiodo-3-cyanopyridine | 4, 6 | Variable |

| 5,6-diiodo-3-cyanopyridine | 5, 6 | Variable |

Achieving a high yield of a single isomer like this compound typically requires a multi-step, regioselective approach rather than a direct di-iodination of 3-cyanopyridine. This could involve, for example, the synthesis of a pre-functionalized pyridine ring where other groups direct the iodination to the desired positions, followed by the introduction of the cyano group. The specific yields of each isomer would be highly dependent on the chosen synthetic route and reaction conditions, and detailed experimental data would be required to quantify the isomer distribution for any given method.

Chemical Reactivity and Reaction Mechanisms of 3 Cyano 2,4 Diiodopyridine

Mechanistic Investigations of Nucleophilic Aromatic Substitution in Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. The nitrogen atom within the pyridine (B92270) ring, akin to a nitro group in an arene ring, significantly activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. thieme-connect.com For dihalogenated pyridines like 3-cyano-2,4-diiodopyridine, the reaction mechanism typically proceeds through a two-step addition-elimination pathway involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

The presence of the electron-withdrawing cyano group at the 3-position further enhances the electrophilicity of the pyridine ring, thereby facilitating nucleophilic attack. The relative reactivity of the two iodine atoms in this compound in SNAr reactions is influenced by both electronic and steric factors. Generally, the 4-position in pyridines is highly activated towards nucleophilic substitution. thieme-connect.comnih.gov However, the specific regioselectivity can be complex and may depend on the nature of the incoming nucleophile and the reaction conditions. thieme-connect.com Computational models have been developed to predict the relative rates and regioselectivity of SNAr reactions on various (hetero)aryl halides, taking into account descriptors such as electron affinity and electrostatic potential at the carbon atom undergoing substitution. rsc.org

In some instances, particularly with amine nucleophiles, the mechanism of nucleophilic aromatic substitution can be more intricate than a simple two-step process. thieme-connect.com For example, the reaction can involve the initial formation of an inner salt, which then proceeds to the final product. thieme-connect.com The choice of solvent can also play a crucial role, as the stability of the charged Meisenheimer intermediate is sensitive to the polarity of the medium. researchgate.net

Radical Reactivity and Biradical Formation from Diiodopyridine Precursors

Diiodopyridines, including derivatives like this compound, can serve as precursors for the generation of highly reactive radical species, such as pyridinium (B92312) triradicals and biradicals. These intermediates are of significant interest for their potential applications in areas like DNA cleavage. rsc.org

Generation and Characterization of Pyridinium Triradicals and Biradicals

The generation of these radical species can be achieved in the gas phase using techniques like sustained off-resonance irradiated collision-activated dissociation (SORI-CAD) in a Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer. rsc.orgnih.gov For instance, the 2,4,6-tridehydropyridinium cation, a σ,σ,σ-triradical, can be generated from a suitable iodinated precursor. researchgate.netresearchgate.net This triradical exhibits reactivity that, in some aspects, resembles that of related monoradicals more than biradicals. researchgate.net The reactivity of these species is often characterized by their ability to abstract atoms or groups from various reagents. researchgate.net For example, the 2,4,6-tridehydropyridinium cation has been shown to undergo three consecutive atom or group abstractions from molecules like tetrahydrofuran, dimethyl disulfide, and allyl iodide. researchgate.net The formation of 3,5-pyridyne, a heterocyclic meta-benzyne derivative, has been achieved through the flash vacuum pyrolysis of 3,5-diiodopyridine. acs.org

The reactivity of these multi-radical species is a complex interplay of factors including the energy required to distort the molecule to the transition state geometry, the singlet-triplet energy splitting, and the electron affinity at the transition state. rsc.org

Influence of Cyano Substituents on Radical Site Reactivity and Stabilization

The presence and position of a cyano group on the pyridine ring have a profound effect on the reactivity and stability of the resulting radical sites. An electron-withdrawing substituent like a cyano group can destabilize certain resonance structures, thereby diminishing the coupling between radical sites. montclair.edu This can lead to an increase in the radical reactivity of the system. montclair.edu

For example, in a 3-cyano-substituted biradical, the cyano group destabilizes a key dritterionic resonance structure, making it energetically less costly to separate the radical sites in the transition state. montclair.edu Conversely, a cyano group at the 5-position can stabilize this resonance structure, leading to reduced reactivity. montclair.edu The cyano group also increases the acidity of the pyridinium cation, which can lead to competing proton transfer reactions. montclair.edu In radical functionalization reactions of pyridines, a cyano group at the C4 position activates the pyridine ring for attack by nucleophilic radicals at both the C2 and C3 positions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving Iodopyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and iodopyridines are excellent substrates for these transformations. The high reactivity of the carbon-iodine bond allows for efficient coupling under various palladium-catalyzed conditions, such as Suzuki, Sonogashira, and Negishi reactions. researchgate.netcapes.gov.bruni-rostock.denih.gov

For a molecule like this compound, the differential reactivity of the two iodine atoms can potentially be exploited to achieve selective functionalization. Generally, the halide adjacent to the nitrogen atom in dihalogenated N-heteroarenes is more reactive in palladium-catalyzed cross-couplings. nih.gov However, the use of sterically hindered ligands, such as N-heterocyclic carbenes (NHCs), can reverse this selectivity, favoring coupling at the C4-position. nih.gov In some cases, ligand-free conditions can also promote high selectivity for the C4-position. nih.gov

The choice of palladium catalyst and reaction conditions is crucial for the success of these coupling reactions. For instance, while Pd(OAc)₂ and Pd₂(dba)₃ can lead to the decomposition of certain coupling partners, catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ have been shown to be more effective. organic-chemistry.org The solvent also plays a significant role, with polar solvents like acetone, acetonitrile, and dimethylformamide often enhancing reaction efficiency. organic-chemistry.org

Transformations of the Cyano Functional Group in Pyridine Derivatives

The cyano group on the pyridine ring is not merely a spectator; it can undergo a variety of chemical transformations, providing a handle for further molecular diversification. acs.orgresearchgate.net

Reductive Cleavage of Carbon-Cyano Bonds

The carbon-cyano (C-CN) bond, typically considered stable, can be cleaved under reductive conditions, often facilitated by transition metal catalysts. This reductive decyanation provides a method for removing the cyano group after it has served its purpose in directing other reactions or activating the ring. beilstein-journals.org

Several catalytic systems have been developed for this transformation. Rhodium catalysts, in the presence of a hydrosilane reducing agent, have been shown to effectively cleave the C-CN bond in a range of aryl and heteroaryl nitriles. beilstein-journals.orgnih.gov The proposed mechanism can involve a silylmetal-assisted cleavage through an iminoacyl intermediate. beilstein-journals.org Nickel(0) complexes have also been demonstrated to react with aromatic nitriles, leading to the oxidative addition of the C-CN bond. acs.org More recently, iron-catalyzed photoinduced C-CN bond cleavage has been reported. beilstein-journals.org

This reductive cleavage is a valuable synthetic tool, as it allows for the temporary use of the cyano group as a directing or activating group, which can then be removed in a subsequent step. This strategy expands the synthetic utility of cyanopyridine intermediates.

Cyano Group as a Directing Group in Organic Transformations

The cyano (-C≡N) group is a potent electron-withdrawing group that significantly influences the electronic landscape of the pyridine ring in this compound. This electronic influence is fundamental to its role as a directing group in various organic transformations. In transition metal-catalyzed reactions, the cyano group can serve as a directing group for C-H functionalization at the ortho-position. snnu.edu.cn This is achieved through the coordination of the cyano's nitrogen atom to a metal catalyst, which facilitates the activation of an adjacent C-H bond. snnu.edu.cn

In the context of this compound, the cyano group at the C3 position deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic attack. More critically, its electron-withdrawing nature enhances the reactivity of the adjacent C-H and C-I bonds. For instance, in palladium-catalyzed C-H activation reactions, the cyano group is known to direct ortho-halogenation. organic-chemistry.org While this compound is already halogenated, the directing effect of the cyano group remains crucial in reactions involving the cleavage and formation of other bonds. The group's ability to stabilize anionic intermediates can facilitate nucleophilic aromatic substitution reactions.

Furthermore, the presence of the cyano group perturbs the structure and reactivity of radical intermediates derived from the molecule. montclair.edu Studies on the 3-cyano-2,4-didehydropyridinium cation, a biradical generated from this compound, show that an electron-withdrawing substituent like a cyano group can diminish the dritterionic resonance structure that would otherwise stabilize the radical sites, thus altering reactivity. montclair.edu This directing influence is crucial for predicting the regioselectivity and efficiency of reactions involving this substrate.

Reactivity in Specific Organic Transformations and Condensations

The dual iodine substitution on this compound makes it a versatile substrate for a range of organic transformations, particularly palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms at the C2 and C4 positions can, in principle, allow for selective sequential functionalization.

A primary example of its reactivity is its participation in cross-coupling reactions, such as the Heck coupling. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity of structurally similar compounds provides significant insight. For example, 4-cyano-3-iodo-2-methoxypyridine undergoes a successful Heck coupling with methyl acrylate, catalyzed by tetrakis(triphenylphosphine)palladium(0). acs.org This reaction specifically targets the carbon-iodine bond at the C3 position, demonstrating the feasibility of functionalizing the pyridine core at this site. acs.org The conditions for this transformation highlight the utility of iodinated cyanopyridines as building blocks in complex molecule synthesis. acs.org

Table 1: Representative Heck Coupling Reaction of a Related Iodocyanopyridine acs.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature | Time | Product Yield |

| 4-cyano-3-iodo-2-methoxypyridine | Methyl acrylate | Pd(PPh₃)₄ (5 mol %) | Triethylamine | DMF | 100 °C | 36 h | 95% |

Data derived from a study on a structurally analogous compound to illustrate potential reactivity. acs.org

Furthermore, this compound serves as a precursor for the generation of highly reactive intermediates, such as the 3-cyano-2,4-didehydropyridinium cation. montclair.edu This biradical species exhibits distinct reactivity; for instance, it reacts with cyclohexane (B81311) by abstracting two hydrogen atoms. rsc.org The efficiency of this reaction is influenced by the electronic properties of the cyano substituent. montclair.edursc.org The cyano-substituted biradical was found to react more rapidly with various reagents compared to its unsubstituted counterpart, the 2,4-didehydropyridinium cation. montclair.edu

The synthesis of this compound itself has been reported, with characterization confirming its structure. scispace.com This availability allows for its use as a starting material in various synthetic campaigns.

Table 2: Characterization Data for this compound scispace.com

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.09 (d, J = 5.0, 1H), 7.85 (d, J = 5.3, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 151.6, 133.1, 127.1, 120.9, 119.0, 110.5 |

| IR (cm⁻¹) | 3099, 3051, 2225 (CN stretch), 1531, 1517, 1072, 836 |

| HRMS (m/z) | [M+H]⁺ calculated for C₆H₂I₂N₂: 356.8386; found: 356.8392 |

| Melting Point | 200.0-201.0 °C |

The compound is also a key intermediate in the synthesis of more complex heterocyclic structures, such as furopyridines, via palladium-catalyzed cyclization of its derivatives. clockss.org

Derivatives and Structural Modifications of 3 Cyano 2,4 Diiodopyridine

Synthesis of Cyano-Iodopyridone Analogues

The transformation of halogenated pyridines into pyridinones is a key strategy in heterocyclic chemistry. While direct synthesis from 3-cyano-2,4-diiodopyridine is not extensively documented in the provided literature, the synthesis of analogous structures suggests plausible pathways. For instance, the Guareschi pyridine (B92270) synthesis is a well-known method for producing 4-aryl-3-cyano-2,6-dihydroxypyridines (pyridones) by condensing aryl β-keto esters with cyanoacetamide under basic conditions. mdpi.com This highlights a foundational method for creating the cyanopyridone core.

Exploration of Related Cyano-Halogenated Pyridine Isomers

The reactivity and synthetic utility of cyanohalogenated pyridines are highly dependent on the substitution pattern. Research has been conducted on several isomers of this compound, each offering unique reactivity profiles. For example, studies have explored 3-cyano-2,6-didehydropyridinium cation and 5-cyano-2,4-didehydropyridinium cation, derived from their respective diiodo-precursors, to understand how substituent positions affect reactivity. montclair.edu

The synthesis of these isomers often requires specific strategies. This compound and its isomer, 5-cyano-2,4-diiodopyridine, have been synthesized for the study of biradical reactivity. montclair.edursc.org Another related isomer, 2-chloro-4-cyano-3-iodopyridine, was synthesized from 2-chloro-4-cyanopyridine (B57802) via deprotonation with lithium diisopropylamide (LDA) followed by iodination. acs.org The precise conditions, such as temperature, are critical for achieving regioselectivity in these reactions. acs.org

Below is a table comparing various cyano-halogenated pyridine isomers and their precursors.

| Compound Name | Precursor(s) | Key Synthetic Step | Reference |

| This compound | 3-Cyanopyridine (B1664610) | Directed lithiation and iodination | scispace.com |

| 5-Cyano-2,4-diiodopyridine | 5-Cyanopyridine | Directed lithiation and iodination | montclair.eduscispace.com |

| 4-Cyano-3,5-diiodopyridine | 4-Cyanopyridine (B195900) | Directed lithiation and iodination | scispace.com |

| 3-Cyano-2,6-diiodopyridine | 3-Cyanopyridine | Literature procedures | montclair.edu |

| 2-Chloro-4-cyano-3-iodopyridine | 2-Chloro-4-cyanopyridine | Deprotonation with LDA and iodination | acs.org |

| 2-Cyano-4-chloro-3-iodopyridine | Dihalopyridine | Reaction with allyl alcohol and Na | clockss.org |

This table is generated based on available research data and may not be exhaustive.

Functionalization and Derivatization via the Iodine Substituents

The two iodine atoms in this compound serve as versatile handles for a wide range of chemical transformations, particularly cross-coupling reactions. The differential reactivity of halogens (e.g., C-I vs. C-Br or C-Cl) in related structures allows for sequential and site-selective functionalization. The C-I bond is generally more reactive in palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, enabling the introduction of aryl, alkynyl, and alkenyl groups. acs.org

A notable application is the regioselective functionalization through a halogen/metal exchange. Treating diiodopyridines with reagents like iPrMgCl·LiCl can achieve a selective I/Mg-exchange at one position, allowing for subsequent reaction with an electrophile. znaturforsch.com This method provides a pathway to introduce diverse functional groups with high precision.

Furthermore, the iodine substituents facilitate intramolecular reactions. In one study, iodopyridinyl allyl ethers, derived from precursors like 2-cyano-4-chloro-3-iodopyridine, underwent palladium-catalyzed cyclization to form 3-alkylfuropyridines. clockss.org This demonstrates the use of the iodo-group as a linchpin for constructing fused heterocyclic systems. Iodine can also act as a directing group for C-H functionalization at positions ortho to the iodine atom. nih.gov

| Reaction Type | Reagents | Product Type | Application | Reference |

| Heck Coupling | Methyl acrylate, Pd(0) catalyst | Alkene-substituted pyridine | Introduction of side chains | acs.org |

| I/Mg Exchange | iPrMgCl·LiCl, then electrophile | Selectively functionalized pyridine | Controlled derivatization | znaturforsch.com |

| Intramolecular Cyclization | Pd(OAc)₂, n-Bu₄NCl | Fused furopyridines | Scaffold construction | clockss.org |

| C-H Functionalization | Iodine(III) reagents | ortho-Functionalized iodoarenes | Iterative synthesis | nih.gov |

This table showcases examples of functionalization reactions involving iodopyridine scaffolds.

Development of Pyridine-Based Scaffolds for Advanced Chemical Research

The pyridine nucleus is a cornerstone in medicinal chemistry, and functionalized derivatives like this compound are instrumental in building advanced molecular scaffolds. nih.govdovepress.com The 3-cyanopyridine (nicotinonitrile) scaffold, in particular, is found in numerous therapeutic agents and serves as a template for designing new drugs. ekb.eg

The synthesis of complex natural products has been achieved using cyanohalogenated pyridines. For example, 2-chloro-4-cyano-3-iodopyridine was a key starting material in the first total synthesis of Louisianin A, a natural product featuring a pyridine ring fused with a cyclopentenone. acs.org This synthesis relied on the sequential functionalization of the halogenated positions to control the assembly of the complex structure. acs.org

Moreover, the 3-cyano-2-pyridone and 4-aryl-3-cyano-pyridine scaffolds are actively explored for the development of kinase inhibitors, antimicrobial agents, and other biologically active compounds. mdpi.comdovepress.comekb.eg The ability to systematically modify the pyridine core through the strategic use of halogen substituents allows researchers to fine-tune the pharmacological properties of these molecules, leading to the discovery of novel therapeutic leads. mdpi.com The development of these scaffolds is crucial for creating libraries of compounds for high-throughput screening and advancing drug discovery programs.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for 3-CYANO-2,4-DIIODOPYRIDINE and Analogues

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular bonding and functional groups present in a molecule. By analyzing the vibrational modes, a detailed picture of the molecular structure can be ascertained.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups and characterizing the bonding framework of a molecule. For cyanopyridine derivatives, the FT-IR spectrum is distinguished by several key absorption bands. The most prominent of these is the stretching vibration of the nitrile (C≡N) group, which typically appears in a sharp and intense band in the region of 2200-2240 cm⁻¹. mdpi.comresearchgate.net This characteristic peak provides clear evidence for the presence of the cyano functionality in the molecule.

In addition to the nitrile band, the spectrum reveals vibrations associated with the diiodosubstituted pyridine (B92270) ring. The C-I stretching vibrations are expected at lower frequencies, typically in the far-infrared region, due to the high mass of the iodine atoms. Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The specific substitution pattern on the pyridine ring influences the exact positions and intensities of these absorptions. For instance, studies on related 3-cyano-2(1H)-pyridone structures show characteristic C≡N stretching vibrations at 2217–2218 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for Cyanopyridine Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | 2200 - 2240 |

| Aromatic C-H | Stretching | > 3000 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |

| C-I | Stretching | < 600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in polarizability. cardiff.ac.uk For molecules like this compound, certain vibrational modes that are weak or inactive in the IR spectrum may be strong and readily observed in the Raman spectrum.

The symmetric stretching vibration of the C-I bonds is expected to produce a strong signal in the Raman spectrum. Similarly, the breathing modes of the pyridine ring are typically Raman-active. The nitrile stretch, while also visible in the Raman spectrum, may be less intense compared to its IR absorption. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a comprehensive structural analysis. researchgate.net Theoretical calculations are often employed alongside experimental data to precisely assign the observed vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the cyano group and the iodine atoms, as well as their positions on the ring.

The two remaining protons on the pyridine ring at positions 5 and 6 would appear as distinct signals. Due to the anisotropic effects of the neighboring substituents, these protons will have different chemical shifts. They are expected to exhibit spin-spin coupling, resulting in a doublet for each proton. The magnitude of the coupling constant (J-value) would be characteristic of the ortho-relationship between them. In similar pyridine-based compounds, aromatic protons typically resonate in the range of δ 7.0-9.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all the carbon atoms within the this compound molecule. Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one carbon of the nitrile group.

The chemical shifts of the carbon atoms are highly dependent on their electronic environment. The carbons directly bonded to the electronegative iodine atoms (C2 and C4) are expected to be significantly shielded and appear at higher field (lower δ values) compared to typical pyridine carbons. Conversely, the carbons adjacent to the nitrogen atom and the cyano group will be deshielded and appear at a lower field. The nitrile carbon itself has a characteristic chemical shift, typically found in the range of δ 110-120 ppm. mdpi.com The precise assignment of each carbon signal can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC, which correlate carbon atoms with their attached protons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2, C4 (Iodo-substituted) | Highly shielded |

| C3, C5, C6 (Pyridine Ring) | Deshielded, typical aromatic region |

| CN (Nitrile) | 110 - 120 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule. These techniques can reveal information about the extent of π-conjugation and the nature of the electronic ground and excited states.

For conjugated systems like this compound, electronic transitions from π to π* orbitals are expected to occur upon absorption of UV-Vis light. The presence of the iodine atoms and the cyano group can influence the energy of these transitions, and thus the absorption maxima (λmax). The introduction of heavy atoms like iodine can also promote intersystem crossing, potentially leading to phosphorescence in addition to or instead of fluorescence. Detailed studies on the photophysical properties would be necessary to fully characterize the absorption and emission behavior of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. ku.ac.keuzh.ch For pyridine and its derivatives, the absorption spectra are typically characterized by transitions involving π and non-bonding (n) electrons. researchgate.net The primary electronic transitions observed are π → π* and n → π*. uzh.chresearchgate.netyoutube.com

The π → π* transitions, which involve promoting an electron from a π bonding orbital to a π anti-bonding orbital, are generally strong and occur at shorter wavelengths. uzh.ch The n → π* transitions involve exciting an electron from a non-bonding orbital (on the nitrogen atom) to a π anti-bonding orbital; these are typically weaker and occur at longer wavelengths. uzh.ch In the parent pyridine molecule, absorption maxima are observed around 250-262 nm, which are attributed to these electronic transitions. researchgate.net

| Transition Type | Description | Expected Region for Pyridines | Relative Intensity |

|---|---|---|---|

| π → π | Promotion of an electron from a π bonding to a π anti-bonding molecular orbital. uzh.ch | ~200-270 nm | High |

| n → π | Promotion of an electron from a non-bonding (lone pair) to a π anti-bonding molecular orbital. uzh.ch | ~250-300 nm | Low |

Fluorescence Spectroscopy in Related Cyano-Pyridines

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. iipseries.org While specific fluorescence data for this compound is not extensively documented, the photophysical properties of related cyano-pyridine and cyano-pyridone compounds have been investigated.

Many substituted pyridine derivatives are known to be fluorescent, often exhibiting emission in the blue region of the visible spectrum. nih.govnih.govrsc.org This luminescence is typically attributed to π–π* electronic transitions. nih.gov For example, 3-cyano-4-methyl-6-phenyl-2-pyridone demonstrates strong blue emission in ethanol. researchgate.net Similarly, various newly synthesized 2-amino-3-cyanopyridines have been reported to be fluorescent, with emission maxima in the blue range. researchgate.netnih.gov In some cases, the molecular design can lead to interesting properties such as aggregation-induced emission enhancement (AIEE), where fluorescence intensity increases in an aggregated state. beilstein-journals.org The presence of a cyano group, often in conjunction with other substituents, is a common feature in these fluorescent pyridine scaffolds.

| Compound Class | Observed Emission | Reference |

|---|---|---|

| 3-Cyano-4-methyl-6-phenyl-2-pyridone | Strong blue emission | researchgate.net |

| Multi-substituted 2-amino-3-cyanopyridines | Blue fluorescence | nih.govresearchgate.netnih.gov |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Aggregation-Induced Emission Enhancement (AIEE) | beilstein-journals.org |

| Various cyanopyridine derivatives | Blue emission from π–π* transitions | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.orglibretexts.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the molecular weight of the compound. libretexts.orgchemguide.co.uk

The molecular ions are often energetically unstable and can break apart into smaller, characteristic fragments. libretexts.orglibretexts.org The analysis of this fragmentation pattern provides valuable clues about the molecule's structure. For this compound (C₆H₂I₂N₂), the key fragmentation pathways would likely involve the cleavage of the carbon-iodine bonds, which are the weakest bonds in the molecule.

Expected fragmentation patterns include:

Loss of an iodine atom: A fragment corresponding to [M-I]⁺ would be prominent.

Loss of a second iodine atom: A subsequent fragmentation could lead to a [M-2I]⁺ ion.

Iodine Cation: A peak at m/z 127, corresponding to the I⁺ ion, is highly characteristic of iodine-containing compounds. docbrown.info

Loss of the cyano group: Cleavage of the C-CN bond could result in a [M-CN]⁺ fragment.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. nih.gov

| Ion/Fragment | Description | Predicted m/z |

|---|---|---|

| [C₆H₂I₂N₂]⁺• (M⁺•) | Molecular Ion | 355.83 |

| [C₆H₂IN₂]⁺ | Loss of one iodine atom | 228.93 |

| [I]⁺ | Iodine cation | 126.90 |

| [C₅H₂I₂N]⁺ | Loss of the cyano group (CN) | 329.83 |

| [C₆H₂N₂]⁺ | Loss of two iodine atoms | 102.02 |

X-ray Diffraction Analysis of Related Cyano-Pyridone Structures

These studies reveal that the crystal lattice is stabilized by a complex network of intermolecular interactions. nih.govrsc.org Key interactions identified in halogenated 3-cyano-2(1H)-pyridone structures include:

Hydrogen Bonding: Strong N-H···O and C-H···O hydrogen bonds often lead to the formation of cyclic dimers. nih.govrsc.org

Halogen Interactions: C-H···X (where X is a halogen) interactions are crucial for crystal stabilization in halogenated derivatives. nih.govrsc.org

π-Interactions: Supramolecular assembly is further directed by C-H···π, C-N···π, and π···π stacking interactions between the aromatic rings. nih.govrsc.org

Hirshfeld surface analysis is often employed to quantify these intermolecular contacts, indicating that interactions involving hydrogen, carbon, and nitrogen are the most significant contributors to crystal packing. iucr.orgnih.gov This detailed structural information is invaluable for understanding how molecules recognize and assemble with each other, a field known as crystal engineering. nih.gov

Advanced Spectroscopic Techniques and Isotopic Labeling Studies

Beyond standard characterization, advanced spectroscopic methods and isotopic labeling can provide deeper insights into molecular structure and reactivity. Isotopic labeling, the replacement of an atom with one of its isotopes (e.g., ¹⁴N with ¹⁵N), is a powerful tool in medicinal chemistry and mechanistic studies. kcl.ac.ukchemrxiv.orgresearchgate.net

Recently, innovative strategies have been developed for the ¹⁵N-labeling of the pyridine core. researchgate.netnih.gov One prominent method involves a ring-opening and ring-closing sequence based on Zincke activation. kcl.ac.ukchemrxiv.org In this process, the pyridine ring is opened to form a Zincke imine intermediate. This intermediate can then be ring-closed using an isotopically labeled nitrogen source, such as ¹⁵NH₄Cl, to incorporate the ¹⁵N atom directly into the heterocyclic ring with high efficiency. nih.gov This late-stage labeling technique is applicable to a wide range of complex pyridine-containing molecules. nih.gov Furthermore, this strategy has been extended to include deuterium (B1214612) labeling at specific positions on the pyridine ring, creating higher mass isotopologues useful for metabolic studies. nih.gov

Other advanced techniques like Raman spectroscopy, a form of vibrational spectroscopy, can provide complementary information to infrared (IR) spectroscopy, particularly for symmetric vibrations and for analyzing samples in aqueous media. azooptics.com

Computational and Theoretical Chemistry Studies of 3 Cyano 2,4 Diiodopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure

Detailed Density Functional Theory (DFT) studies focusing on the electronic structure of 3-cyano-2,4-diiodopyridine are not documented in the reviewed literature. Such calculations are fundamental to understanding the molecule's behavior and properties.

Geometry Optimization and Molecular Conformation Studies

There are no available studies that report the optimized geometry and conformational analysis of this compound. This foundational information, which describes the three-dimensional arrangement of atoms and the molecule's stable shapes, is crucial for all subsequent computational analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. The energy and distribution of these frontier orbitals are key indicators of a molecule's chemical reactivity, electronic transition properties, and ability to act as an electron donor or acceptor.

Prediction and Interpretation of Spectroscopic Data through Quantum Chemical Methods

The prediction of spectroscopic data using quantum chemical methods provides valuable insights for experimental characterization. However, such theoretical studies for this compound are absent from the scientific record.

Theoretical IR and UV-Vis Spectra Calculations

No computational studies presenting the theoretical Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra of this compound have been found. Theoretical IR spectra predict the vibrational modes of the molecule, aiding in the identification of functional groups, while theoretical UV-Vis spectra help to understand the electronic transitions.

Computational NMR Chemical Shift Prediction

There is no published research on the computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Such calculations are instrumental in assigning experimental NMR signals to specific atoms within the molecule, confirming its structure.

Quantum Chemical Exploration of Reactivity and Reaction Pathways

While this compound has been utilized as a precursor to generate the 3-cyano-2,4-didehydropyridinium cation, a biradical species, the computational studies performed have focused on the reactivity and reaction pathways of this subsequent radical. nih.gov The quantum chemical exploration of the reactivity of this compound itself, including its reaction mechanisms and potential energy surfaces for various transformations, has not been a subject of direct investigation.

Understanding Substituent Effects on Reactivity

The interplay of the electron-withdrawing cyano group and the bulky, polarizable iodine atoms at the 2 and 4 positions of the pyridine (B92270) ring is expected to create a unique electronic environment. This would significantly influence the molecule's reactivity towards electrophilic and nucleophilic reagents. Generally, the inductive and resonance effects of substituents on aromatic rings are well-documented phenomena that dictate the rate and regioselectivity of chemical reactions. Computational studies on similar halogenated and cyano-substituted aromatic systems often employ methods to calculate electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and various reactivity indices to predict reaction pathways. However, specific data and detailed analysis for this compound are absent from the literature.

Singlet-Triplet Splitting Analysis in Biradical Intermediates

The study of biradical intermediates is crucial for understanding various chemical reactions, including certain photochemical processes and rearrangements. The energy difference between the singlet and triplet states (singlet-triplet splitting) of a biradical species determines its ground state spin multiplicity and its subsequent reactivity. Computational methods, particularly multireference calculations, are essential for accurately predicting these small energy gaps. While there is extensive research on singlet-triplet splitting in various organic biradicals, a specific analysis of intermediates derived from this compound has not been reported.

Conceptual DFT and Chemical Descriptors for Understanding Molecular Properties

Conceptual Density Functional Theory (DFT) provides a framework to quantify and understand chemical concepts such as electronegativity, hardness, softness, and electrophilicity through various chemical descriptors. These descriptors are invaluable for rationalizing and predicting the global and local reactivity of molecules. The application of conceptual DFT to this compound would offer profound insights into its stability, reactivity, and potential interaction with other chemical species. Such an analysis would involve the calculation of global descriptors like chemical potential, hardness, and electrophilicity index, as well as local descriptors like Fukui functions and dual descriptors to identify the most reactive sites within the molecule. At present, a dedicated study applying conceptual DFT to this compound is not available in the scientific literature.

Applications in Chemical Research and Materials Science

Role as a Synthetic Building Block in Complex Molecule Construction

The primary application of 3-cyano-2,4-diiodopyridine in chemical research is its role as a versatile synthetic building block. The two carbon-iodine (C-I) bonds at positions 2 and 4 are prime sites for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. niscpr.res.inyoutube.com These reactions allow for the stepwise and controlled introduction of various substituents, leading to the construction of highly complex and diverse molecular scaffolds.

Aryl iodides are particularly reactive substrates in these coupling reactions, often allowing for milder reaction conditions compared to their bromide or chloride counterparts. niscpr.res.in The presence of two iodine atoms on the this compound molecule offers the potential for sequential or dual couplings, providing a pathway to elaborate molecular structures. For instance, the difference in the electronic environment of the iodine at the C2 position versus the C4 position may allow for selective reactions. This versatility makes it an important intermediate in the synthesis of pharmaceuticals, natural products, and other biologically active molecules. mdpi.com

Below is a table detailing the potential utility of this compound in several key cross-coupling reactions.

| Reaction Name | Reagent Type | Bond Formed | Potential Product from this compound |

| Suzuki Coupling | Organoboron compound (e.g., Ar-B(OH)₂) | C(sp²)–C(sp²) | Introduction of aryl or vinyl groups at the iodo-positions. |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C(sp²)–C(sp) | Formation of aryl-alkynes, key structures in organic materials and pharmaceuticals. mdpi.comwikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organotin compound (e.g., Ar-SnBu₃) | C(sp²)–C(sp²) | Creation of C-C bonds with aryl, alkenyl, or alkynyl groups. niscpr.res.in |

| Heck Coupling | Alkene (e.g., CH₂=CHR) | C(sp²)–C(sp²) | Formation of substituted alkenes attached to the pyridine (B92270) ring. |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C(sp²)–N | Synthesis of arylamines by creating a carbon-nitrogen bond. |

Utility in Organic Synthesis Methodologies beyond Direct Production

Beyond its direct use in synthesizing target molecules, this compound serves as a valuable substrate in the development of new organic synthesis methodologies. researchgate.net When chemists devise novel catalytic systems or reaction conditions, they require robust and representative substrates to test the scope, efficiency, and functional group tolerance of their new methods. mdpi.com

The structure of this compound is well-suited for this purpose. It contains multiple, distinct reactive sites: two aryl-iodide bonds with different electronic and steric environments and a cyano group. A new catalytic system for a reaction like Sonogashira coupling, for example, could be tested with this molecule to determine its selectivity—i.e., whether it reacts preferentially at the C2 or C4 position, or if it can achieve a double coupling. mdpi.com Furthermore, the stability of the cyano group under the reaction conditions would be a key test of the method's functional group tolerance. The use of functionalized heterocyclic compounds like this helps establish the reliability and applicability of new synthetic protocols, contributing to the broader toolkit of organic chemistry. researchgate.net

Research into Optoelectronic and Luminescent Properties of Cyano-Pyridines

The cyanopyridine scaffold is a component of many molecules investigated for their interesting photophysical and electronic properties. nih.gov Research has shown that cyanopyridine derivatives can exhibit significant luminescence, making them candidates for applications in optoelectronic devices, sensors, and biological imaging. urfu.rumdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be tuned by adding different substituent groups to the pyridine ring. bohrium.commdpi.com

The introduction of a cyano (-CN) group, which is an electron-withdrawing group, can significantly influence the electronic structure and photophysical characteristics of the parent molecule. nih.gov Studies on various substituted cyanopyridines have explored their potential as components in functional dyes and specialized materials. nbinno.com While specific data for this compound is not widely published, research on related compounds provides insight into the properties of this class of molecules.

The following table summarizes research findings on the photophysical properties of various substituted cyanopyridine and related structures.

| Compound Class | Key Substituents | Observed Properties | Potential Application |

| Cyano-substituted Phthalocyanines | Cyano groups on peripheral phenoxy ligands | High fluorescence quantum yields and long lifetimes. mdpi.com | Optical limiting devices, luminescent films. |

| 3-Heteroarylcoumarins | Phenyl and heteroaryl groups | Absorption in the UV region, tunable HOMO-LUMO gap. bohrium.com | Enzyme inhibitors, optoelectronics. |

| С-substituted ortho-carborane luminophores | Ethynyl-π-conjugated systems | Intramolecular charge transfer (ICT), Aggregation-Induced Emission (AIE). urfu.ru | Chemosensors, optoelectronics. |

| Porphyrin-Cyanopyridine Complexes | 4-cyanopyridine (B195900) as an axial ligand | Tunable electronic and electrochemical properties. nih.gov | Catalysis, functional materials. |

Contribution to the Development of Chemical Probes and Reagents

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in cells and organisms. nih.gov The development of such probes is a cornerstone of chemical biology and drug discovery. The 2-pyridone and cyanopyridine skeletons are considered "privileged structures" in medicinal chemistry because they are found in numerous molecules with diverse biological activities, including anti-cancer and anti-inflammatory properties. mdpi.comnih.govnih.gov

Molecules like this compound can serve as valuable starting points or intermediates for the synthesis of libraries of compounds to be screened for biological activity. The iodo groups are particularly useful handles for late-stage functionalization, allowing chemists to rapidly create a variety of derivatives from a common core. This approach is efficient for exploring the structure-activity relationship (SAR) of a potential new drug or probe. Furthermore, the presence of iodine allows for the potential synthesis of radiolabeled probes (e.g., with ¹²⁵I), which are critical tools in certain biological assays. nih.gov

Frameworks for Advanced Materials Science Research

In materials science, there is a continuous search for new molecular components to build advanced materials like polymers and metal-organic frameworks (MOFs). nbinno.com MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). mdpi.comnih.gov These materials have vast potential applications in gas storage, separation, and catalysis.

The suitability of an organic molecule to act as a linker depends on its ability to coordinate to metal centers. This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group. This allows it to bridge between metal centers, forming extended network structures. The use of 4-cyanopyridine as a coordinating ligand to influence the electronic properties of metal complexes has been demonstrated. nih.gov By extension, this compound could be employed as a functional linker in the design of new MOFs or coordination polymers. The iodo-substituents could also serve as sites for post-synthetic modification, allowing the properties of the final material to be fine-tuned after its initial assembly.

常见问题

Q. Basic Research Focus

- NMR : H NMR is limited due to iodine’s quadrupolar relaxation, but C NMR identifies cyano (δ ~110–120 ppm) and iodinated aromatic carbons (δ ~90–100 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 372.82) and isotopic patterns from iodine .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, with UV detection at 254 nm (iodine absorption) .

Advanced Consideration

X-ray crystallography resolves structural ambiguities, particularly iodine’s steric effects on pyridine ring planarity. Challenges arise from low crystal solubility; vapor diffusion with dichloromethane/hexane is recommended .

How does the electronic nature of the cyano and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The electron-withdrawing cyano group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at iodine-substituted positions. In Suzuki-Miyaura couplings, 2,4-diiodo sites show divergent reactivity: the 4-iodo position reacts preferentially with aryl boronic acids due to reduced steric hindrance. Computational studies (DFT) reveal that the cyano group lowers LUMO energy at the 4-position, enhancing electrophilicity . Contradictions in regioselectivity (e.g., 2- vs. 4-iodo reactivity) may arise from solvent polarity or catalyst choice (e.g., Pd(PPh) vs. Pd(OAc)) .

What strategies are effective for evaluating the biological activity of this compound derivatives?

Q. Basic Research Focus

- Anticancer Assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Derivatives with electron-donating groups (e.g., -NH) at the 5-position show enhanced cytotoxicity (IC < 20 μM) .

- Kinase Inhibition : EGFR/HER2 kinase assays with ATP-competitive protocols in 96-well plates. Fluorescence polarization detects inhibition via reduced phosphorylation of peptide substrates .

Advanced Consideration

Mechanistic studies combine molecular docking (AutoDock Vina) and MD simulations to predict binding affinities to kinase ATP pockets. Validate results with Western blotting for phosphorylated EGFR/HER2 .

How should researchers address contradictions in reported synthetic yields or biological activity data?

Q. Methodological Approach

- Reproducibility Checks : Replicate reactions under identical conditions (solvent purity, humidity control). For example, trace water in DMF hydrolyzes cyano groups, reducing yields .

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., deiodinated or oxidized species).

- Statistical Validation : Apply ANOVA to biological data from triplicate assays; outliers may reflect cell line heterogeneity .

What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?

Q. Advanced Research Focus

- DFT Calculations : Gaussian or ORCA software to model transition states in cross-coupling reactions. Iodine’s steric bulk increases activation energy by ~5 kcal/mol compared to chloro analogs .

- QSAR Models : Train models using descriptors like Hammett constants (σ for cyano) and molar refractivity (for iodine) to predict bioactivity .

How can substituent modifications at the 5-position enhance the compound’s physicochemical properties?

Advanced Research Focus

Introducing hydrophilic groups (e.g., -SOH) improves aqueous solubility, critical for in vivo studies. Conversely, lipophilic groups (e.g., -CF) enhance blood-brain barrier penetration. Stability studies (pH 1–10) show that electron-withdrawing substituents reduce hydrolysis rates at the cyano group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。